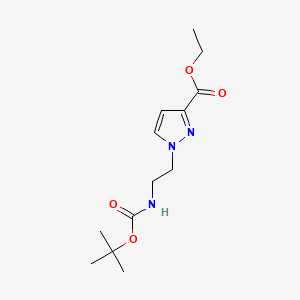
ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the ethyl ester group: The pyrazole intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Produces substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar in having a tert-butoxycarbonyl-protected amino group and an ester group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another compound with a tert-butoxycarbonyl-protected amino group.
Uniqueness
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. The combination of the pyrazole ring with the tert-butoxycarbonyl-protected amino group and ethyl ester makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-5-19-11(17)10-6-8-16(15-10)9-7-14-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,14,18) |
InChI Key |
YZKUJDDCSMQEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















